Lipophilicity: 94% Higher XLogP3 than Unsubstituted Analog, Optimized for Membrane Permeability
The meta-isopropyl group in 2-chloro-N-(3-isopropylphenyl)acetamide significantly increases lipophilicity compared to the unsubstituted phenyl analog. This is a critical parameter for passive membrane diffusion and target engagement in intracellular or membrane-bound systems. The XLogP3 value of 3.1 for the target compound is 94% higher than the 1.6 value for 2-chloro-N-phenylacetamide [1][2]. Additionally, it is 11% higher than the para-isomer analog (XLogP3 = 2.8), indicating a position-dependent effect on hydrophobicity [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | 2-chloro-N-phenylacetamide: 1.6; 2-chloro-N-(4-isopropylphenyl)acetamide: 2.8 |
| Quantified Difference | +1.5 (94% increase) vs. unsubstituted; +0.3 (11% increase) vs. para-isomer |
| Conditions | Computed property by XLogP3 3.0 algorithm, standard conditions |
Why This Matters
Higher lipophilicity may enhance cellular uptake and membrane permeability, potentially improving bioavailability in cell-based assays or in vivo models, thus making it a more suitable lead scaffold for intracellular targets.
- [1] PubChem. (2026). 2-Chloro-N-(3-(propan-2-yl)phenyl)acetamide. PubChem CID 25323346. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/25323346 View Source
- [2] PubChem. (2026). Chloroacetanilide. PubChem CID 11485. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/11485 View Source
- [3] PubChem. (2026). 2-Chloro-N-(4-isopropylphenyl)acetamide. PubChem CID 607220. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/607220 View Source
